9,11,15-Octadecatrienoate

描述

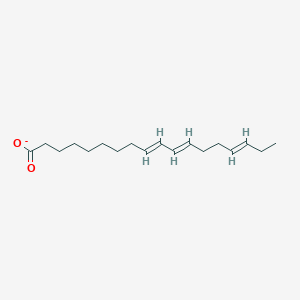

Structure

3D Structure

属性

分子式 |

C18H29O2- |

|---|---|

分子量 |

277.4 g/mol |

IUPAC 名称 |

(9E,11E,15E)-octadeca-9,11,15-trienoate |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,7-10H,2,5-6,11-17H2,1H3,(H,19,20)/p-1/b4-3+,8-7+,10-9+ |

InChI 键 |

WTMLOMJSCCOUNI-ITSZEHDZSA-M |

手性 SMILES |

CC/C=C/CC/C=C/C=C/CCCCCCCC(=O)[O-] |

规范 SMILES |

CCC=CCCC=CC=CCCCCCCCC(=O)[O-] |

产品来源 |

United States |

Biological Occurrence and Distribution of 9,11,15 Octadecatrienoate

Natural Biological Sources of 9,11,15-Octadecatrienoate

While certain plant oils are rich in isomers of octadecatrienoic acid, the specific this compound is not typically stored in large quantities. Instead, its hydroxylated and peroxidized derivatives are the common forms found in biological systems.

Plant seed oils are notable for their diverse fatty acid profiles. However, it is crucial to distinguish between different isomers of octadecatrienoic acid.

Tung Oil: The oil pressed from the seeds of the tung tree (Vernicia fordii) is a rich source of α-eleostearic acid, a conjugated fatty acid that makes up about 70-80% of its total fatty acid content. caymanchem.comresearchgate.nettungoil.co.ukaocs.org This is a positional isomer, specifically (9Z,11E,13E)-octadeca-9,11,13-trienoic acid, not the 9,11,15 isomer. researchgate.netwikipedia.orgresearchgate.net

Bitter Gourd Seed Oil: The seeds of bitter gourd (Momordica charantia) also contain a high concentration of α-eleostearic acid, accounting for approximately 50-60% of the fatty acids in the oil. caymanchem.comwikipedia.orgnih.govresearchgate.net Extracts from bitter gourd, including its seeds and pericarp, have been shown to contain derivatives such as (9Z,11E,13E)-15,16-dihydroxy-9,11,13-octadecatrienoic acid. acs.orgnih.govnih.govmedicinacomplementar.com.br

Wild Bitter Melon: Similar to the cultivated varieties, wild bitter melon is a source of α-eleostearic acid and its derivatives. mdpi.com

In contrast, the this compound backbone is found in compounds derived from the oxygenation of α-linolenic acid, such as in perilla seed oil, which is rich in α-linolenic acid (about 60%) and can be used to produce 9-hydroxy-10E,12Z,15Z-octadecatrienoic acid through enzymatic processes. plos.org

Derivatives of this compound, as products of the lipoxygenase (LOX) pathway, are widely distributed in the plant kingdom. Their presence has been noted in various tissues including leaves, seeds, and fruits. nih.govoup.comnih.gov

Arabidopsis thaliana : In Arabidopsis, the caleosin protein RD20 has been shown to possess peroxygenase activity, leading to the accumulation of 13-hydroxy-9,11,15-octadecatrienoic acid, a hydroxide (B78521) derived from linolenate. nih.govnih.gov

Tomato (Solanum lycopersicum) : While tomatoes are known to contain 9- and 13-oxo-octadecadienoic acids derived from linoleic acid, they also contain derivatives from linolenic acid, such as 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid. tandfonline.comtandfonline.com

Maize (Zea mays) : In maize, disruption of the ZmLOX3 gene, a 9-lipoxygenase, leads to a drastic decrease in 9-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9-HOTE) in the embryos of germinating seeds. apsnet.org This indicates that 9-HOTE is a natural component of maize seedlings.

Table 1: Occurrence of this compound Derivatives in Various Plant Species

| Plant Species | Compound Derivative | Tissue/Location | Citation |

|---|---|---|---|

| Arabidopsis thaliana | 13-hydroxy-9,11,15-octadecatrienoic acid | Whole Plant (Overexpressing lines) | nih.gov, nih.gov |

| Zea mays (Maize) | 9-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9-HOTE) | Embryos of germinating seeds | apsnet.org |

| Solanum lycopersicum (Tomato) | 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | Fruit | |

| Perilla frutescens (Perilla) | 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) | Seed Oil Hydrolyzate (enzymatic production) | plos.org |

Plant Seed Oils Rich in this compound (e.g., Tung Oil, Bitter Gourd Seed Oil, Wild Bitter Melon)

Biosynthesis and Accumulation Patterns in Biological Systems

The biosynthesis of this compound derivatives is an integral part of the oxylipin pathway, which is initiated by the oxygenation of polyunsaturated fatty acids.

Developmental Dynamics of this compound Accumulation in Developing Seeds

The accumulation of these compounds is often linked to specific developmental stages, particularly during seed development and germination.

Lipoxygenase Activity in Seeds : Lipoxygenases are particularly abundant in the seeds of legumes and cereals. cambridge.org These enzymes catalyze the formation of hydroperoxides from fatty acids.

Accumulation in Maize Embryos : In maize, transcripts for the 9-lipoxygenase gene ZmLOX3 accumulate to their highest levels in the embryos of 4-day-old germinating seeds. apsnet.org This corresponds with the production of 9-LOX-derived oxylipins, including 9-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9-HOTE), from α-linolenic acid. apsnet.org The levels of these compounds are significantly reduced in lox3 mutant seeds, confirming their developmental regulation. apsnet.org

Jasmonate Biosynthesis : The hydroperoxide intermediate (9Z,11E,15Z,13S)-13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT) is a key precursor in the biosynthesis of jasmonic acid, a plant hormone that regulates many aspects of development, including leaf senescence. researchgate.netresearchgate.netebi.ac.uk Studies on developing seeds are crucial to understanding the relationship between hydroperoxide ratios and jasmonate content. cambridge.org

Cellular and Subcellular Localization of this compound within Producing Organisms

The biosynthesis of oxylipins is compartmentalized within the plant cell.

Chloroplasts : The initial stages of jasmonic acid biosynthesis, which involve the conversion of α-linolenic acid into 13-HPOT by 13-lipoxygenase and its subsequent conversion by allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC), occur in the chloroplasts. researchgate.netplos.org

Cytosol and Membranes : Other enzymes and the compounds themselves can be found in different cellular locations. In Arabidopsis, various glutathione (B108866) transferases (GSTs), which can act on fatty acid hydroperoxides like 13-hydroperoxy-9,11,15-octadecatrienoic acid, are localized to the cytosol. nih.govresearchgate.net Some hydroxy-octadecatrienoic acids have also been identified in cellular membranes. The caleosin protein RD20, which produces 13-hydroxy-9,11,15-octadecatrienoic acid, has been localized, and its activity is associated with conferring tolerance to oxidative stress. nih.govnih.gov

Table 2: Key Compounds in the Biosynthesis of this compound Derivatives

| Compound Name | Abbreviation | Role | Citation |

|---|---|---|---|

| α-Linolenic acid | ALA | Precursor fatty acid | researchgate.net, |

| (9Z,11E,15Z,13S)-13-hydroperoxy-9,11,15-octadecatrienoic acid | 13-HPOT | Key intermediate in jasmonic acid biosynthesis | researchgate.net, researchgate.net, ebi.ac.uk, plos.org |

| 9-hydroxy-10E,12Z,15Z-octadecatrienoic acid | 9-HOTE | 9-Lipoxygenase product | apsnet.org, plos.org |

| 13-hydroxy-9,11,15-octadecatrienoic acid | 13-HOTE | Product of peroxygenase/reductase activity | nih.gov, nih.gov |

| 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid | 13-oxo-OTA | Derivative found in tomato and bitter gourd |

Biosynthesis and Metabolic Pathways of 9,11,15 Octadecatrienoate

Precursor Substrates and Enzymatic Steps in 9,11,15-Octadecatrienoate Biosynthesis

The formation of this compound is a sophisticated enzymatic process primarily rooted in the metabolism of α-linolenic acid. capes.gov.brnih.gov The key reaction involves the introduction of a hydroperoxy group, a critical step catalyzed by lipoxygenase (LOX) enzymes. uliege.beiosrjournals.org

In plants, the lipoxygenase pathway is a major route for the production of a variety of bioactive compounds known as oxylipins. aocs.orgresearchgate.net This pathway begins with the release of fatty acids, such as α-linolenic acid, from membrane lipids. aocs.org Subsequently, lipoxygenases catalyze the dioxygenation of these polyunsaturated fatty acids. aocs.org Specifically, the formation of (9Z,11E,15Z)-13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT) from α-linolenic acid is a crucial step. uliege.beresearchgate.netresearchgate.net This hydroperoxide serves as a key intermediate in the biosynthesis of various compounds, including jasmonic acid and green leaf volatiles. researchgate.netresearchgate.net

Role of Desaturases in Conjugated Fatty Acid Formation

Fatty acid desaturases are a diverse class of enzymes that play a pivotal role in creating unsaturated fatty acids by introducing double bonds into the acyl chains. nih.gov These enzymes are integral to the de novo biosynthesis of fatty acids in all living organisms. nih.gov While desaturases are primarily known for producing common unsaturated fatty acids, some specialized desaturases, termed "conjugases," are responsible for the formation of conjugated double bonds. pnas.org

These conjugases are structurally related to the Δ12-oleic acid desaturase (Fad2) family of enzymes. pnas.org Research has shown that specific Fad2-related enzymes from Momordica charantia (bitter melon) and Impatiens balsamina can synthesize conjugated fatty acids. pnas.org For instance, the expression of a Fad2-related enzyme from Momordica charantia in soybean embryos resulted in the production of α-eleostearic acid, a conjugated linolenic acid. pnas.org This demonstrates the catalytic plasticity within the Fad2 desaturase family, extending their function beyond simple desaturation to the formation of conjugated systems. pnas.org

In Vitro Biosynthesis Studies using Microsomal Fractions

In vitro studies utilizing microsomal fractions have been instrumental in elucidating the biosynthetic pathways of conjugated fatty acids. Microsomal preparations contain the membrane-bound enzymes, including desaturases, necessary for these transformations. For example, studies with microsomal fractions from developing seeds of Momordica charantia have provided insights into the synthesis of α-eleostearic acid. nih.gov Furthermore, research using microsomal fractions from recombinant Saccharomyces cerevisiae expressing specific cytochrome P450 enzymes has demonstrated their capacity to metabolize fatty acids. nih.gov These in vitro systems allow for the detailed characterization of enzyme kinetics and substrate specificities in a controlled environment.

Genetic and Molecular Regulation of this compound Biosynthetic Enzymes

The biosynthesis of this compound is tightly regulated at the genetic and molecular levels. The expression of the genes encoding the key enzymes in this pathway is influenced by various developmental and environmental cues.

Gene Expression Analysis of Biosynthetic Pathway Components

Gene expression analyses have provided valuable information on the regulation of the lipoxygenase pathway. Studies in potato have shown that the expression of genes encoding lipoxygenase cascade enzymes is altered in response to abiotic stress. nih.gov Similarly, research on cotton fiber development has revealed stage-differential expression of genes involved in fatty acid metabolism, including desaturases. sippe.ac.cn In Arabidopsis thaliana, the expression of allene (B1206475) oxide synthase (AOS), an enzyme that acts on the lipoxygenase product 13-HPOT, is upregulated by phytochrome. oup.com Furthermore, weighted co-expression network analysis in Cannabis sativa has identified modules of highly connected genes that include components of the oxylipin biosynthetic pathway. plos.org These studies highlight the complex transcriptional regulation of the enzymes responsible for the synthesis and metabolism of compounds like this compound.

Metabolic Conversion and Fate of this compound in Biological Models

Once synthesized, this compound can undergo further metabolic conversions, with one of the most significant being its transformation into conjugated linoleic acid (CLA) isomers.

Conversion to Conjugated Linoleic Acid (CLA) Isomers (e.g., 9Z,11E-CLA)

The conversion of conjugated linolenic acids (CLnAs), including isomers of this compound, to CLA has been observed in various biological systems. In rats, punicic acid ((9Z,11E,13Z)-octadecatrienoic acid) is metabolized to rumenic acid (9Z,11E-CLA). ebi.ac.uk Similarly, α-eleostearic acid is converted to 9Z,11E-CLA in rats. caymanchem.com

In vitro studies using Caco-2 cells, a human intestinal cell line, have demonstrated the conversion of various CLnA isomers to their corresponding CLA isomers. nih.govcambridge.org This conversion is thought to occur through the reduction of one of the double bonds in the conjugated system. cambridge.org The enzyme responsible for this reduction is suggested to be either a novel enzyme specific for conjugated trienoic acids or the leukotriene B4 12-hydroxydehydrogenase. cambridge.org

| Precursor Substrate | Key Enzyme(s) | Product | Biological System |

| α-Linolenic acid | Lipoxygenase (LOX) | (9Z,11E,15Z)-13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT) | Plants |

| Oleic acid | Δ12-Desaturase (Fad2) | Linoleic acid | Plants |

| Linoleic acid | "Conjugase" (Fad2-related) | Conjugated linoleic acid | Transgenic Soybean |

| α-Linolenic acid | "Conjugase" (Fad2-related) | α-Eleostearic acid | Transgenic Soybean |

| Punicic acid | Reductase | Rumenic acid (9Z,11E-CLA) | Rats |

| α-Eleostearic acid | Reductase | 9Z,11E-CLA | Rats |

| Conjugated Linolenic Acids | Reductase | Conjugated Linoleic Acids | Caco-2 cells |

| trans-Vaccenic acid | Δ9-Desaturase | cis-9, trans-11 CLA | Bovine mammary gland |

Enzymatic Mechanisms of Conversion (e.g., Δ13-saturation, NADPH-dependent enzymes)

The biotransformation of this compound and other conjugated linolenic acids (CLnAs) into conjugated linoleic acids (CLAs) is a critical metabolic process. Research has consistently shown that this conversion predominantly occurs through a Δ13-saturation reaction. scielo.brresearchgate.net This reaction involves the reduction of the double bond at the 13th carbon position of the fatty acid chain.

A key characteristic of this enzymatic conversion is its dependence on the coenzyme Nicotinamide Adenine Dinucleotide Phosphate (NADPH). researchgate.netcambridge.org Studies using tissue homogenates from the liver, kidney, and small intestine have demonstrated that the conversion of α-eleostearic acid (a CLnA isomer) to 9Z,11E-CLA is significantly enhanced in the presence of NADPH. researchgate.net This dependency suggests the involvement of an NADPH-dependent reductase enzyme system. cambridge.org

While the precise enzyme was initially unknown, researchers speculated it could be a novel enzyme that specifically recognizes conjugated trienoic acids or an existing enzyme involved in other metabolic pathways, such as the one active in the leukotriene B4 reductive pathway. scielo.brcambridge.orgnih.gov The enzyme responsible for reducing leukotriene B4 is known as leukotriene B4 12-hydroxydehydrogenase or 15-keto-prostaglandin Δ13-reductase. nih.gov

Identification and Characterization of Specific Saturase Enzymes (e.g., CYP4F13)

Subsequent research has pinpointed enzymes from the Cytochrome P450 (CYP) superfamily as key players in the Δ13-saturation of conjugated linolenic acids. In particular, studies utilizing mouse hepatic microsomes have identified CYP4F13 as the major enzyme responsible for the conversion of α-eleostearic acid (α-ESA; cis-9, trans-11, trans-13-octadecatrienoic acid) into cis-9, trans-11-conjugated linoleic acid (c9,t11-CLA). nih.gov

The involvement of the CYP4 family was elucidated through a series of experiments. The use of CYP4 inhibitors, such as 17-ODYA and HET0016, resulted in the highest level of inhibition of CLA formation from α-ESA. nih.gov Furthermore, inhibition of the redox partner enzyme, cytochrome P450 reductase (CPR), also significantly blocked the conversion, indicating that the NADPH-dependent CPR/CYP4 system is crucial for this metabolic step. nih.gov

Correlation analysis between the specific activity of CLA formation and the gene expression of various Cyp4 family members in different tissues revealed a strong correlation for Cyp4a14 and Cyp4f13. nih.gov However, the substrate for the CYP4F family, prostaglandin (B15479496) A1 (PGA1), demonstrated the most potent inhibitory effect on the conversion, while a substrate for the CYP4A family had no effect. nih.gov This evidence strongly suggests that CYP4F13 is the primary enzyme mediating this novel pathway for endogenous CLA synthesis. nih.gov

Table 1: Inhibitory Effects on the Conversion of α-Eleostearic Acid to Conjugated Linoleic Acid

| Inhibitor/Substrate | Target Enzyme Family | Level of Inhibition |

|---|---|---|

| 17-ODYA | CYP4 | High |

| HET0016 | CYP4 | High |

| CEES | Cytochrome P450 Reductase (CPR) | High |

| Prostaglandin A1 (PGA1) | CYP4F | Strong |

| Lauric Acid | CYP4A, CYP4B1 | No effect |

This table summarizes the findings on the inhibition of the enzymatic conversion of α-ESA to CLA, highlighting the central role of the CYP4F enzyme subfamily. nih.gov

Subcellular Localization of Conversion Enzymes (e.g., Hepatic Microsomes)

The enzymes responsible for the conversion of this compound are primarily located within the endoplasmic reticulum (ER) , specifically in the microsomal fraction of cells. nih.govfrontiersin.org The endoplasmic reticulum is a critical site for lipid metabolism in eukaryotic cells. usda.gov

In vitro studies have consistently used hepatic microsomes —vesicles formed from the endoplasmic reticulum of liver cells—to demonstrate the enzymatic conversion of conjugated linolenic acids to conjugated linoleic acids. nih.govthermofisher.com The liver is a major site for this metabolic process. researchgate.net The conversion has also been observed in homogenates of the kidney and small intestine mucous, indicating that these tissues also possess the necessary enzymatic machinery, likely within their respective microsomal fractions. researchgate.net

Cytochrome P450 enzymes, including the identified CYP4F13, are typically membrane-bound proteins found in the endoplasmic reticulum and mitochondria. frontiersin.org This subcellular localization is crucial for their function, as it positions them in close proximity to their lipid substrates and the necessary redox partners, such as cytochrome P450 reductase. nih.gov The endoplasmic reticulum provides the appropriate environment for these complex enzymatic reactions to occur efficiently. usda.gov

Comparative Metabolism of this compound with other Conjugated Linolenic Acids

The metabolism of conjugated linolenic acids (CLnAs) can vary depending on the specific isomer. While 9,11,15-octadecatrienoic acid is one of several CLnA isomers, studies have often compared its metabolism to others like α-eleostearic acid (c9, t11, t13-18:3) and punicic acid (c9, t11, c13-18:3).

A key finding is that the conversion rate of different CLnA isomers to conjugated linoleic acid (CLA) can differ. For instance, in Caco-2 cells, a model for the intestinal barrier, the conversion rate of various CLnAs into their corresponding CLA isomers varied significantly. cambridge.org This suggests that the geometry of the double bonds, particularly the configuration of the Δ13 double bond, influences the efficiency of the saturation reaction. scielo.brcambridge.org There appears to be a higher affinity of the converting enzyme for a trans-Δ13 double bond compared to a cis-Δ13 double bond. cambridge.org

Furthermore, the metabolic fate of different CLnAs can extend beyond simple saturation. For example, a study in rats fed a mixture of cis-9,trans-11,cis-15 18:3 and cis-9,trans-13,cis-15 18:3 showed that both isomers were incorporated into neutral lipids. nih.gov However, their subsequent metabolism diverged: the cis-9,trans-11,cis-15 isomer was elongated and desaturated to a 22:6 conjugated isomer, while the cis-9,trans-13,cis-15 isomer was metabolized to a 20:5 conjugated isomer. nih.gov These more highly unsaturated metabolites were found exclusively in the phospholipids (B1166683) of the liver and plasma. nih.gov

This highlights that while the initial Δ13-saturation is a common pathway for many CLnAs, the subsequent metabolic steps can be isomer-specific, leading to the formation of different elongated and desaturated fatty acids.

Table 2: Comparative Conversion Rates of CLnA Isomers to CLA in Caco-2 Cells

| CLnA Isomer | Configuration of Δ9 and Δ13 bonds | Resulting CLA Isomer | Relative Conversion Rate |

|---|---|---|---|

| Punicic Acid | cis-9, cis-13 | c9,t11-CLA | ~11% |

| α-Eleostearic Acid | cis-9, trans-13 | c9,t11-CLA | Higher than Punicic Acid |

| Catalpic Acid | trans-9, cis-13 | t9,t11-CLA | Lower than β-Eleostearic Acid |

| β-Eleostearic Acid | trans-9, trans-13 | t9,t11-CLA | ~56% |

This table illustrates the differing conversion efficiencies of four CLnA isomers into CLA, as observed in Caco-2 cells, demonstrating the influence of double bond configuration on the metabolic process. cambridge.org

Mechanisms of this compound Transfer and Storage in Tissues

Following absorption and metabolism, this compound and its metabolites must be transported and incorporated into various lipid pools within tissues. Like other fatty acids, they are incorporated into complex lipids such as triglycerides for storage and phospholipids for cell membranes. scielo.brnih.gov

Involvement of Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs) in Lipid Transfer

Lysophosphatidylcholine Acyltransferases (LPCATs) are a family of enzymes that play a central role in the remodeling of phospholipids, a process also known as the Lands cycle. e-century.us These enzymes catalyze the reacylation of lysophosphatidylcholine (LPC) to form phosphatidylcholine (PC), a major component of cellular membranes. e-century.us This process is crucial for determining the final fatty acid composition of membranes. e-century.us

LPCATs facilitate the transfer of fatty acyl-CoAs to LPC. nih.govnih.gov Plant-based studies on LPCATs show a preference for C18-unsaturated acyl-CoAs, which includes oleic, linoleic, and linolenic acids. nih.govunl.edu While direct studies on this compound are limited, the preference of these enzymes for structurally similar C18 unsaturated fatty acids suggests their involvement in incorporating this conjugated fatty acid into phosphatidylcholine.

The action of LPCATs is bidirectional; they catalyze both the forward reaction (acylation of LPC) and the reverse reaction (deacylation of PC to LPC and an acyl-CoA). nih.govunl.edu This dual function allows LPCATs to play a significant role in regulating the pool of available acyl-CoAs within the cell by transferring specific fatty acids, like polyunsaturated ones, from PC directly to the acyl-CoA pool for further metabolism or storage. nih.gov This mechanism is likely involved in the transfer and redistribution of this compound and its metabolites within the cell, influencing their availability for incorporation into storage lipids like triglycerides or for other metabolic pathways.

Biological Roles and Molecular Mechanisms of 9,11,15 Octadecatrienoate Non Clinical Focus

Modulation of Cellular Processes by 9,11,15-Octadecatrienoate

Induction of Programmed Cell Death (Apoptosis) in Cell Lines

The compound this compound, a conjugated linolenic acid (CLnA) isomer, has demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines. caymanchem.com Studies have shown its efficacy in inhibiting the growth of tumor cells through the initiation of apoptotic pathways. caymanchem.com For instance, α-eleostearic acid (α-ESA), a specific isomer of this compound, has been observed to significantly reduce the viability of cancer cells, including breast cancer and monocytic leukemia cell lines. aacrjournals.org This anti-proliferative activity is largely attributed to the induction of apoptosis. aacrjournals.org In human colon cancer Caco-2 cells, α-ESA has been shown to induce apoptosis by up-regulating key genes such as GADD45, p53, and PPARγ. lipidmaps.org Similarly, another isomer, β-eleostearic acid (β-ESA), reduces the growth of Caco-2 colon cancer cells and induces apoptosis in T24 bladder cancer cells. caymanchem.com

In-silico molecular docking studies have also suggested that 9,12,15-octadecatrienoic acid can inhibit caspase-3, a key enzyme in the apoptotic cascade, indicating its potential to modulate apoptotic pathways. texilajournal.com The induction of apoptosis is a critical mechanism by which this compound exerts its anti-cancer effects, triggering a cascade of events that lead to controlled cell death. aimspress.com

Mechanisms Involving Lipid Peroxidation

A primary mechanism through which this compound induces apoptosis is by promoting lipid peroxidation. caymanchem.com Lipid peroxidation is a process where free radicals attack lipids, leading to oxidative damage of cell membranes and other lipid-containing structures. nih.gov This damage is a key driver of ferroptosis, a form of regulated cell death distinct from apoptosis. nih.gov The accumulation of lipid peroxides is a central feature of this process. nih.gov

Studies have demonstrated that the pro-apoptotic effects of α-eleostearic acid are linked to its ability to induce lipid peroxidation. In DLD-1 human colon cancer cells, α-ESA was found to induce apoptosis via lipid peroxidation with an EC50 of 20 µM. lipidmaps.org The addition of an antioxidant, α-tocopherol, was shown to inhibit both the oxidative stress and the apoptotic effects of α-ESA, confirming the role of lipid peroxidation in its mechanism of action. Furthermore, tumor tissues treated with α-ESA exhibited increased lipid peroxidation and greater DNA fragmentation, indicating that the compound promotes apoptosis through this oxidative process.

The structure of conjugated polyunsaturated fatty acids like this compound makes them particularly susceptible to oxidation, leading to the formation of reactive electrophilic aldehydes that can damage cellular components and trigger cell death pathways. nih.govacs.org

Activation of Apoptotic Pathways (e.g., Caspase Activity, DNA Fragmentation)

The induction of apoptosis by this compound involves the activation of specific molecular pathways, including the activation of caspases and the subsequent fragmentation of DNA. Caspases are a family of proteases that play a crucial role in executing the apoptotic program. nih.gov

Treatment of DLD-1 cells with α-eleostearic acid resulted in enhanced DNA fragmentation and increased activity of caspases, including caspase-3, caspase-8, and caspase-9. This was accompanied by an increased production of caspase mRNA, further supporting the activation of the caspase cascade. DNA fragmentation, a hallmark of apoptosis, is carried out by caspase-activated DNase (CAD), which becomes active after its inhibitor (ICAD) is cleaved by caspases like caspase-3. nih.gov

Furthermore, another isomer, β-eleostearic acid, has been shown to induce DNA fragmentation and upregulate the pro-apoptotic Bax mRNA while decreasing the expression of the anti-apoptotic protein Bcl-2 in cancer cells. caymanchem.com This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis.

Regulation of Cell Proliferation and Growth Inhibition

Beyond inducing apoptosis, this compound and its isomers have been shown to directly inhibit the proliferation and growth of various cancer cell lines. caymanchem.comnih.gov For example, α-eleostearic acid (α-ESA) has been found to inhibit the proliferation of breast cancer cell lines in a dose-dependent manner. aacrjournals.org This inhibitory effect was observed at concentrations of 20 μmol/L, 40 μmol/L, and 80 μmol/L. aacrjournals.org

Similarly, jacaric acid, another isomer of conjugated linolenic acid, demonstrated a potent inhibitory effect on the proliferation of murine macrophage-like leukemia PU5-1.8 cells, with an IC50 value of 6 μM after 48 hours of treatment. nih.gov Other isomers also exhibited growth-inhibitory effects on these cells, though to a lesser extent. nih.gov The anti-proliferative activity of these compounds is a key aspect of their potential as anti-cancer agents.

The table below summarizes the inhibitory effects of different conjugated linolenic acid isomers on the proliferation of PU5-1.8 cells.

| Compound | IC50 (μM) after 48h |

| Jacaric acid | 6.00 |

| α-Eleostearic acid | 15.23 |

| Punicic acid | 21.87 |

| α-Calendic acid | 24.51 |

| Catalpic acid | 28.34 |

| β-Calendic acid | 29.69 |

| Data sourced from a study on murine macrophage-like leukemia PU5-1.8 cells. nih.gov |

Induction of Ferroptosis and Related Cellular Mechanisms

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. frontiersin.orgopenaccessjournals.com It is distinct from other forms of cell death like apoptosis and necrosis. nih.govimrpress.com Recent studies have indicated that conjugated polyunsaturated fatty acids, including isomers of this compound, can potently induce or potentiate ferroptosis. acs.org

The mechanism involves the incorporation of these fatty acids into cellular membranes, where they become substrates for lipid peroxidation. acs.org This process is driven by the accumulation of iron and the generation of reactive oxygen species (ROS). openaccessjournals.comimrpress.com The high reactivity of conjugated PUFAs makes them more potent inducers of ferroptosis compared to non-conjugated PUFAs. acs.org

Role of Acyl-CoA Synthetase Long-Chain Isoform 1 (ACSL1) in Ferroptosis Induction

Acyl-CoA synthetase long-chain family members (ACSLs) are enzymes that activate long-chain fatty acids by converting them to their acyl-CoA derivatives. frontiersin.org Among these, ACSL1 has been implicated in the induction of ferroptosis by conjugated linolenic acids. researchgate.net

The activation of fatty acids by ACSL1 is a crucial step that facilitates their incorporation into cellular lipids, such as phospholipids (B1166683) and triacylglycerols. acs.org This incorporation of susceptible fatty acids into membrane phospholipids increases the cell's vulnerability to lipid peroxidation and subsequent ferroptosis. frontiersin.org Research has shown that ferroptotic cell death triggered by conjugated linolenic acids is mediated by ACSL1. researchgate.net This highlights the importance of specific metabolic pathways in determining a cell's sensitivity to ferroptosis induced by compounds like this compound.

Interactions with Nuclear Receptors and Signaling Pathways

9,11,15-Octadecatrienoic acid exerts its influence within the cell by interacting with key regulatory molecules and signaling cascades. These interactions are fundamental to its biological effects.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-γ

A primary mechanism of action for 9,11,15-octadecatrienoic acid is its ability to activate peroxisome proliferator-activated receptors (PPARs), with a notable effect on PPAR-γ. nih.govtandfonline.commdpi.comwiley.com PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, metabolism, and inflammation. mdpi.com

Research has demonstrated that punicic acid can directly bind to the ligand-binding domain of human PPAR-γ, although this binding is considered weak. nih.govtandfonline.com Despite this, it robustly activates both PPAR-α and PPAR-γ. nih.govtandfonline.comwiley.com Studies using 3T3-L1 pre-adipocytes have shown a dose-dependent increase in PPAR-α and PPAR-γ reporter activity in response to punicic acid. nih.govtandfonline.comwiley.com This activation leads to an upregulation of PPAR-responsive genes in tissues such as skeletal muscle and adipose tissue. nih.govtandfonline.com The significance of this interaction is highlighted by findings that the absence of PPAR-γ impairs the ability of punicic acid to exert some of its metabolic and anti-inflammatory effects. nih.govtandfonline.com

Another related compound, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid, has also been identified as a PPARγ activator. nih.govresearchgate.net This derivative, found in plants like tomato, mandarin orange, and bitter gourd, promotes adipogenesis by activating PPARγ and inducing the expression of its target genes in adipocytes. nih.gov

Table 1: Effects of 9,11,15-Octadecatrienoic Acid on PPAR Activation

| Cell/Tissue Type | Receptor(s) Activated | Observed Effect | Reference(s) |

| 3T3-L1 pre-adipocytes | PPAR-α, PPAR-γ | Dose-dependent increase in reporter activity | nih.govtandfonline.comwiley.com |

| Human | PPAR-γ | Weak binding to ligand-binding domain | nih.govtandfonline.com |

| Skeletal muscle and adipose tissue | PPAR-α, PPAR-γ | Upregulation of responsive genes | nih.govtandfonline.com |

| Adipocytes | PPARγ | Promotion of differentiation | nih.gov |

Influence on CISD2 Expression and NFκB Activation Pathways

9,11,15-Octadecatrienoic acid also modulates inflammatory pathways, in part through its influence on CDGSH Iron-Sulfur Domain 2 (CISD2) and Nuclear Factor-kappa B (NF-κB). CISD2 is recognized as an antagonist of NF-κB. mdpi.com A decrease in CISD2 levels leads to increased NF-κB activation, which in turn promotes pro-inflammatory responses. mdpi.commdpi.com

Punicic acid has been shown to suppress NF-κB activation. nih.govtandfonline.commdpi.com This suppression is a key component of its anti-inflammatory effects. By activating PPAR-γ, punicic acid can abate the transcriptional activity of the NF-κB p65 subunit. mdpi.com This leads to a reduction in the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.govtandfonline.commdpi.com In models of lipopolysaccharide-challenged neural cells, a reduction in CISD2 has been shown to enhance NF-κB activation, suggesting that by supporting CISD2 levels or function, compounds like punicic acid can help to mitigate inflammatory responses. mdpi.comnih.gov

The interplay between PPAR-γ and NF-κB is crucial. PPAR-γ activation can block the transcription of pro-inflammatory molecules by NF-κB, providing a clear mechanism for the anti-inflammatory properties of punicic acid. wiley.com

Effects on ERK1/2 Signaling

The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is another target of 9,11,15-octadecatrienoic acid's molecular interactions. The ERK1/2 pathway is involved in regulating cellular processes, and its activation can be influenced by various stimuli.

While direct and extensive research on the effects of 9,11,15-octadecatrienoic acid on ERK1/2 signaling is still emerging, some studies provide insights. For instance, Hepassocin (HPS), a protein that can mediate hepatocyte proliferation, does so by activating the ERK1/2 pathway. mdpi.com Given that fatty acids can influence HPS expression, this suggests a potential indirect link between 9,11,15-octadecatrienoic acid and ERK1/2 signaling. mdpi.com Furthermore, oxylipins derived from other fatty acids have been shown to increase the phosphorylation of ERK1/2, indicating that this is a common pathway for lipid mediator signaling. nih.gov

Antioxidant Properties and Mitigation of Oxidative Stress

9,11,15-Octadecatrienoic acid is recognized for its potent antioxidant effects. nih.govresearchgate.net Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of cellular dysfunctions.

Punicic acid has demonstrated the ability to mitigate oxidative stress through several mechanisms. It can reduce the generation of ROS and lipid peroxidation. mdpi.com Studies have shown that it can increase the antioxidant properties of high-density lipoprotein (HDL) and the activity of paraoxonase 1 (PON1), an antioxidant enzyme associated with HDL. mdpi.com In some experimental models, punicic acid has been shown to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). jscimedcentral.com

Furthermore, the antioxidant activity of punicic acid is believed to contribute to its protective effects against inflammation and other cellular damage. mdpi.complos.org The presence of conjugated double bonds in its structure is thought to be a key contributor to its ability to scavenge free radicals. researchgate.net

Table 2: Antioxidant Mechanisms of 9,11,15-Octadecatrienoic Acid

| Mechanism | Observed Effect | Reference(s) |

| Enzyme Activity | Increases activity of PON1, SOD, and CAT | mdpi.comjscimedcentral.com |

| Lipid Peroxidation | Reduces lipid peroxidation | mdpi.complos.org |

| ROS Generation | Reduces ROS generation | mdpi.com |

| HDL Function | Increases antioxidant properties of HDL | mdpi.com |

Roles in Plant Biology and Stress Responses

In addition to its roles in animal cells, 9,11,15-octadecatrienoic acid and related oxylipins play significant roles in plant biology, particularly in response to stress.

Influence on Lipase (B570770) Activity and Oxylipin Synthesis in Plants

The biosynthesis of oxylipins in plants, a class of signaling molecules derived from the oxygenation of polyunsaturated fatty acids, is a crucial part of the plant's defense and developmental processes. mdpi.comnih.gov This process often begins with the release of fatty acids from membrane lipids by lipases. mdpi.com

The lipoxygenase (LOX) pathway is central to the formation of these oxylipins. nih.govresearchgate.net Lipoxygenases catalyze the incorporation of oxygen into polyunsaturated fatty acids like linolenic acid, leading to the formation of hydroperoxides. researchgate.netuliege.be For instance, 13-lipoxygenase acts on α-linolenic acid to form 13-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (13-HPOT). researchgate.net This intermediate can then be further metabolized into a variety of bioactive oxylipins. mdpi.comnih.gov

Plant 9-lipoxygenases can produce (9S, 10E, 12Z, 15Z)-9-hydroperoxy-10, 12, 15-octadecatrienoic acid (9S-HPOTE). apsnet.org These 9-LOX-derived oxylipins are implicated in plant development and defense. Interestingly, some fungal pathogens can induce host lipase activity to release free polyunsaturated fatty acids, which are then utilized by plant 9-LOXs to produce oxylipins that the fungi may use to their advantage. apsnet.org This highlights the complex interplay between plant lipid metabolism and pathogen interactions.

Advanced Analytical Methodologies for 9,11,15 Octadecatrienoate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in distinguishing and quantifying 9,11,15-octadecatrienoate isomers from complex lipid mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of this compound and its isomers, such as punicic acid and α-eleostearic acid. nih.gov This technique is instrumental in determining the fatty acid composition of natural oils, like pomegranate seed oil, where punicic acid is a major component. researchgate.netgsconlinepress.comartvin.edu.truobasrah.edu.iq For instance, GC-MS analysis has been used to quantify the high percentage of punicic acid in various pomegranate seed oils. researchgate.netgsconlinepress.comuobasrah.edu.iq

However, due to their identical molecular weights, isomers like punicic acid and α-eleostearic acid cannot be differentiated by mass spectrometry alone, making the chromatographic separation phase crucial. The retention times of different CLnA isomers can be very close, requiring optimized GC conditions for effective separation. mdpi.com For example, a study using an Omegawax 250 column showed distinct retention times for the fatty acid methyl esters (FAMEs) of punicic acid and α-eleostearic acid, allowing for their differentiation. mdpi.com GC-MS has also been successfully employed to characterize the main components in tung oil, including α-eleostearic acid and its isomers. researchgate.net

Below is a table summarizing the findings of various studies that utilized GC-MS for the analysis of oils containing this compound isomers.

| Source | Predominant Isomer | Percentage (%) | Other Identified Fatty Acids |

| Pomegranate Seed Oil | Punicic Acid | 77.37 | Oleic acid, Elaidic acid, Margaric acid |

| Pomegranate Seed Oil | Punicic Acid | 68.12 | Oleic acid, Linoleic acid, Palmitic acid |

| Pomegranate Seed Oil | Punicic Acid | 61.19 | Not specified |

| Tung Oil | α-Eleostearic Acid | Not specified | Isomers of eleostearic acid, Linolenic acid |

| Distimake spp. | 9,12,15-Octadecatrienoic acid | Not specified | Palmitic acid, Octadecanoic acid |

| Barleria longiflora Leaf | 9,12,15-Octadecatrienoic acid,(z,z,z)- | 36.13 | Not specified |

| Setaria italica n-hexane extract | (Z,Z,Z)9,12,15-octadecadienoic acid | 21 | n-hexadecanoic acid, Vitamin E, Turmerone |

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the isolation and analysis of this compound isomers. mdpi.com It is particularly useful for separating these isomers from complex mixtures, often as a preliminary step for further analysis or for isolating pure compounds. acs.orgnih.gov

Reversed-phase HPLC (RP-HPLC) has been shown to effectively separate triglycerides containing different CLnA isomers. mdpi.com A study utilizing a Kromasil C18 column demonstrated a consistent elution sequence for triglycerides with various CLnA moieties, including punicic and α-eleostearic acids. mdpi.com HPLC coupled with a diode array detector (DAD) is also effective for identifying and quantifying these compounds based on their UV absorbance. unicatt.itresearchgate.net This method has been used to isolate and identify α-eleostearic acid and its dihydroxy derivative from bitter gourd extracts. acs.orgnih.govscispace.com

The combination of HPLC with other techniques, such as mass spectrometry (LC-MS) or NMR (LC-NMR), provides a powerful platform for both separation and detailed structural elucidation of these complex lipids. nih.govnih.gov For example, HPLC was used to isolate conjugated linoleic acid from rat liver after the administration of α-eleostearic acid, which was then further analyzed by GC-MS and NMR. nih.gov

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are crucial for determining the precise molecular structure of this compound isomers, including the position and geometry of the double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR) for Positional and Geometric Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is a definitive tool for the structural characterization of this compound isomers. nih.govresearchgate.net It allows for the unambiguous determination of the location and cis/trans configuration of the double bonds, which is often challenging with other methods. researchgate.net

¹³C-NMR is especially powerful for distinguishing between positional and geometric isomers. nih.gov For instance, the ¹³C-NMR spectrum of punicic acid shows six distinct peaks in the olefinic region, providing a unique fingerprint for its structure. unicatt.it Detailed NMR studies, including 2D techniques like COSY and HMQC, have been used to re-characterize common CLnA isomers like α-eleostearic acid and punicic acid, correcting previous misassignments in the literature. nih.govresearchgate.netsci-hub.se The chemical shifts of the olefinic carbons are highly sensitive to the surrounding electronic environment, which is influenced by the geometry of the conjugated double bond system.

The following table presents the characteristic ¹³C-NMR chemical shifts for the olefinic carbons of several this compound isomers.

| Isomer | C9 | C10 | C11 | C12 | C13 | C14 |

| Punicic Acid | 132.6 ppm | 128.8 ppm | 127.9 ppm | 127.8 ppm | 128.8 ppm | 132.5 ppm |

| Catalpic Acid | 131.9 ppm | 126.1 ppm | 130.7 ppm | 128.7 ppm | 132.7 ppm | 134.9 ppm |

Ultraviolet (UV) Spectrophotometry for Conjugated Triene Detection and Enzymatic Assays

Ultraviolet (UV) spectrophotometry is a valuable technique for the detection and quantification of conjugated trienes like this compound. The conjugated double bond system in these molecules leads to strong UV absorption at specific wavelengths. nih.govmsu.edu This characteristic absorption is the basis for several analytical methods.

For example, α-eleostearic acid, a conjugated triene, exhibits strong UV absorption around 270 nm. nih.gov This property is utilized in the Conjugated Autoxidizable Triene (CAT) assay, a spectrophotometric method for determining antioxidant capacity. nih.gov In this assay, the oxidative degradation of the conjugated triene is monitored by the decrease in absorbance at its characteristic wavelength. nih.gov

UV detection is also commonly coupled with HPLC for the quantification of these compounds. ucanr.edu Furthermore, UV spectrophotometry can be employed in enzymatic assays to monitor reactions involving conjugated trienes. For instance, the activity of enzymes like lipoxygenase, which acts on fatty acids to produce conjugated systems, can be followed by monitoring the increase in UV absorbance. tandfonline.com

Mass Spectrometry-Based Lipidomics and Metabolomics Profiling

Mass spectrometry (MS) is a cornerstone of modern lipidomics and metabolomics, enabling the comprehensive analysis of lipids, including this compound, in biological systems. nih.gov These approaches allow for the identification and quantification of a wide range of lipid species in a single analysis, providing a snapshot of the lipid profile of a cell or tissue. unicatt.itnih.gov

High-resolution mass spectrometry can provide accurate mass measurements, aiding in the identification of unknown compounds. nih.gov When coupled with chromatographic separation techniques like GC or HPLC (GC-MS and LC-MS), it becomes a highly powerful tool for resolving and identifying complex lipid mixtures. researchgate.netresearchgate.netresearchgate.net For example, GC-MS has been used to profile the fatty acid composition of various plant extracts, identifying the presence of 9,12,15-octadecatrienoic acid among other bioactive compounds. ijpras.comnih.govresearchgate.netjapsonline.com

In metabolomics studies, MS-based methods can track the metabolic fate of this compound. For instance, a study used GC-MS and HPLC to follow the conversion of α-eleostearic acid to conjugated linoleic acid in rats, demonstrating the utility of these techniques in understanding the metabolism of this fatty acid. nih.gov

Strategies for Comprehensive Lipid Analysis in Biological Samples

A thorough analysis of this compound in biological contexts begins with lipidomics, the large-scale study of lipids. mdpi.com This discipline employs advanced analytical platforms, primarily mass spectrometry (MS) coupled with separation techniques, to profile a wide array of lipid species. ahajournals.orgdiva-portal.org The diversity of lipids stems from their constituent fatty acids, which vary in chain length, and the number, position, and configuration of their double bonds. ahajournals.org

For a comprehensive analysis, liquid chromatography (LC) is a principal separation method in lipidomics. ahajournals.org It effectively reduces the complexity of the sample before it enters the mass spectrometer, thereby enhancing both sensitivity and specificity. ahajournals.org High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are advanced methods used for this purpose. mdpi.com Following separation, electrospray ionization (ESI) is commonly used to ionize the lipid molecules for MS analysis. ahajournals.org Tandem mass spectrometry (MS/MS) is then often employed to fragment the ions, which aids in the structural elucidation of the lipid species. ahajournals.orgshimadzu.com

Gas chromatography (GC) is another cornerstone technique, particularly for fatty acid profiling. mdpi.com When coupled with mass spectrometry (GC-MS), it allows for precise identification and quantification of fatty acids after they have been converted to more volatile derivatives, such as fatty acid methyl esters (FAMEs). mdpi.comnih.gov The use of highly polar capillary columns in GC can resolve different isomers of octadecatrienoic acid. nih.gov For instance, GC-MS has been instrumental in identifying various isomers of octadecatrienoic acid in different biological and food samples.

The table below summarizes key analytical techniques used for the comprehensive analysis of lipids, including this compound.

| Analytical Technique | Principle | Application in this compound Research |

| LC-MS/MS | Separates lipids based on their physicochemical properties followed by mass-based detection and structural fragmentation. ahajournals.orgmdpi.com | Identification and quantification of intact lipid species containing this compound. mdpi.com |

| GC-MS | Separates volatile fatty acid derivatives (FAMEs) based on their boiling points and polarity, followed by mass-based detection. mdpi.commdpi.com | Quantification of the total amount of this compound and its isomers in a sample after derivatization. nih.govnih.gov |

| HPLC-APCI-MS/MS | A specific form of LC-MS where Atmospheric Pressure Chemical Ionization (APCI) is used for ionization, often with in-source derivatization. | Characterization of geometrical isomers of conjugated octadecatrienoic acids, including α-eleostearic acid. nih.gov |

Quantitative Lipidomic Approaches for this compound Incorporation Studies

Quantitative lipidomics is crucial for understanding the metabolic fate of this compound, including its incorporation into various lipid classes within tissues. These studies often involve the use of stable isotope-labeled internal standards to ensure high accuracy and precision. nih.gov

Shotgun lipidomics, a direct infusion mass spectrometry method, allows for the high-throughput, quantitative analysis of hundreds of lipid species in biological samples. nih.gov This technique has been validated for the comprehensive and quantitative analysis of adipose tissue, providing a reproducible way to assess lipid abundance. nih.govbiorxiv.org While powerful, a key challenge is the potential for underestimation of certain lipid classes if the total lipid content of the sample is very high. lipidmaps.org

Targeted quantitative analysis using GC-MS is also a widely employed method. By using a known amount of an internal standard, such as heptadecanoic acid (17:0), the concentration of this compound and its metabolites can be accurately determined. oup.com For instance, studies have used this approach to quantify the incorporation of α-eleostearic acid and its conversion product, conjugated linoleic acid (CLA), in various mouse tissues. wiley.com The results from such studies have shown that α-eleostearic acid is incorporated into tissues like adipose tissue, liver, heart, and kidney and is also converted to cis-9, trans-11-CLA. wiley.com

The following table details findings from a study on the incorporation of α-eleostearic acid in mouse tissues, demonstrating the application of quantitative lipidomics.

| Tissue | α-Eleostearic Acid (% of total FAMEs) | cis-9, trans-11-CLA (% of total FAMEs) |

| Adipose Tissue | Significantly higher than other tissues | Highest conversion rate (91.8%) |

| Liver | Lower than adipose tissue | High conversion rate |

| Heart | Lower than adipose tissue | Lowest conversion rate (84.6%) |

| Kidney | Lower than adipose tissue | High conversion rate (90.7%) |

| Spleen | Lowest accumulation | High conversion rate (91.4%) |

Data adapted from a study on mice fed a diet containing α-eleostearic acid. wiley.com The percentages represent the proportion of the specific fatty acid relative to the total fatty acid methyl esters (FAMEs).

Sample Preparation Methodologies for Research Applications

Proper sample preparation is a critical prerequisite for the accurate analysis of this compound. This involves extracting the lipids from their biological matrix and often derivatizing them to make them suitable for analytical instrumentation.

Methyl Esterification Techniques for Fatty Acid Analysis

For GC analysis, fatty acids are typically converted into their more volatile fatty acid methyl esters (FAMEs). aocs.org Several methods exist for this derivatization, and the choice of method can be critical, especially for conjugated fatty acids like this compound, which can be susceptible to isomerization and degradation. aocs.orgnih.gov

Base-catalyzed transesterification is often preferred for conjugated fatty acids as it is less likely to cause geometric isomerization compared to acid-catalyzed methods. aocs.org A common and effective base-catalyzed method involves using sodium methoxide (B1231860) in methanol (B129727). mdpi.comresearchgate.net This reaction is typically carried out at a moderate temperature (e.g., 50°C) for a short period to minimize alterations to the fatty acid structure. aocs.orgmdpi.com

Acid-catalyzed methylation, using reagents like methanolic hydrogen chloride or boron trifluoride-methanol, can also be used. aocs.orgnih.gov However, these methods carry a higher risk of causing stereomutation and double bond migration in conjugated systems like α-eleostearic acid. aocs.org For example, using methanolic hydrogen chloride for esterification has been shown to cause such changes, whereas boron trifluoride-methanol was found to be less problematic, possibly due to shorter reaction times. aocs.org

The table below compares different methyl esterification techniques.

| Method | Reagent(s) | Conditions | Advantages | Disadvantages |

| Base-Catalyzed | Sodium methoxide in methanol | 50°C for 10-15 minutes | Preserves the endogenous distribution of conjugated fatty acids. aocs.orgmdpi.com | May not be effective for all lipid types. mdpi.com |

| Acid-Catalyzed | Boron trifluoride-methanol | Ambient temperature for 10 minutes | Effective for free fatty acids. aocs.org | Can cause stereomutation and double bond migration in conjugated systems. aocs.org |

| Acid-Catalyzed | Methanolic HCl | 50°C for 1 hour or 100°C for 90 minutes | Can be used for a variety of lipid samples. nih.govmdpi.com | Higher risk of artifact formation with conjugated linoleic acids. nih.gov |

Extraction and Purification Protocols from Biological Matrices

The first step in analyzing this compound from biological sources is the extraction of total lipids. The Folch method, which uses a chloroform/methanol mixture, is a widely used and effective technique for extracting a broad range of lipid classes. ahajournals.orgwiley.com A variation of this, the Bligh and Dyer method, also employs a chloroform/methanol/water system and is suitable for lipid extraction from various samples. nii.ac.jpresearchgate.net To prevent oxidation of unsaturated fatty acids during extraction, an antioxidant like butylated hydroxytoluene (BHT) is often added to the extraction solvent. wiley.com

Following extraction, the lipid extract may require further purification to isolate specific lipid classes or the fatty acids themselves. Solid-phase extraction (SPE) is a powerful technique for this purpose. nih.govresearchgate.net SPE can be used to separate non-esterified fatty acids (NEFAs) from other lipids, or to fractionate lipids based on their polarity. nih.gov For instance, aminopropyl-bonded silica (B1680970) cartridges can be used to retain free fatty acids, which can then be eluted with a suitable solvent. researchgate.net Silver ion SPE (Ag-SPE) is particularly useful for separating fatty acids based on the number, geometry, and position of their double bonds, making it valuable for isolating specific isomers of conjugated linolenic acid. nih.gov

The general workflow for extraction and purification is as follows:

Homogenization of the biological tissue or cell sample. lipidmaps.org

Extraction of total lipids using a solvent system like chloroform/methanol. wiley.com

Phase separation (often by adding water) to separate the lipid-containing organic phase from the aqueous phase. nii.ac.jp

Washing of the organic phase to remove non-lipid contaminants.

Evaporation of the solvent to obtain the total lipid extract.

(Optional) Fractionation of the lipid extract using techniques like SPE to isolate the desired lipid class or fatty acids. nih.govnih.gov

Synthetic Strategies and Chemical Modifications for Research Applications

Laboratory Synthesis of 9,11,15-Octadecatrienoate

The laboratory synthesis of specific isomers of conjugated octadecatrienoic acids, such as punicic acid ((9Z,11E,13Z)-octadecatrienoic acid), can be complex. Chemical synthesis often results in a mixture of structurally similar isomers, which necessitates subsequent purification and separation steps. acs.org

One reported chemical synthesis approach involves the dehydration and isomerization of the secondary oxidation products derived from linoleic and α-linolenic acids. Another strategy is the catalytic alkaline isomerization of linoleic acid. acs.org However, these methods can be cumbersome and may result in low productivity. acs.org

A more controlled and specific approach involves enzyme-assisted synthesis. For instance, configurationally pure oxo-octadecatrienoic acids, which are related structurally, can be synthesized from α-linolenic acid using lipoxygenases from sources like soybean or tomato under specific pH conditions. researchgate.net This enzymatic reaction is followed by the reduction of the resulting hydroperoxides and subsequent oxidation to yield the target compounds without significant isomerization. researchgate.net

Biosynthesis using engineered microorganisms is also a promising strategy. For example, the yeast Yarrowia lipolytica has been genetically modified to produce punicic acid. researchgate.netnih.gov By introducing the fatty acid conjugase/desaturase gene (PgFADX) from pomegranate (Punica granatum), these yeast strains can convert endogenous oleic and linoleic acid into punicic acid. acs.orgresearchgate.net This biotechnological approach offers a more sustainable and controlled production platform compared to chemical synthesis or extraction from natural sources. nih.gov

Table 1: Comparison of Synthetic Approaches for Conjugated Octadecatrienoic Acids

| Synthetic Method | Precursors | Key Reagents/Enzymes | Outcome | Reference |

|---|---|---|---|---|

| Chemical Synthesis | Linoleic acid, α-Linolenic acid | Alkaline catalysts, Transition metals | Mixture of isomers, often with low yield | acs.org |

| Enzymatic Synthesis | α-Linolenic acid | Lipoxygenase, Bobbitt's reagent | Configurationally pure oxo-derivatives | researchgate.net |

| Biosynthesis | Glucose, Oleic acid, Linoleic acid | Engineered yeast (Yarrowia lipolytica) expressing PgFADX | Specific isomers like Punicic Acid | acs.orgresearchgate.netnih.gov |

Preparation of Derivatized Forms for Specific Research Purposes (e.g., Methyl Esters)

For many research applications, particularly analytical ones like gas chromatography (GC), fatty acids are converted into more volatile, less polar derivatives. The most common derivatized forms are fatty acid methyl esters (FAMEs).

The preparation of methyl esters of this compound and its isomers can be achieved through several standard esterification or transesterification methods.

Acid-Catalyzed Esterification: This method involves reacting the fatty acid with a large excess of an alcohol, typically methanol (B129727), in the presence of an acid catalyst. aocs.org Common catalysts include boron trifluoride (BF₃) in methanol or methanolic hydrogen chloride (HCl). aocs.orgkosfaj.org For instance, conjugated linoleic acid (CLA) has been successfully methylated using a 14% boron trifluoride-methanol solution. kosfaj.org However, strong acid catalysts can sometimes cause stereomutation or addition reactions in conjugated systems, requiring careful control of reaction conditions. aocs.org

Base-Catalyzed Transesterification: This is a widely used method for preparing FAMEs from triacylglycerols or other esters. A common reagent is sodium methoxide (B1231860) (NaOCH₃) in methanol. acs.orgplos.org The reaction is typically rapid and occurs under mild conditions. For example, FAMEs for the analysis of perilla seed oil hydrolyzate were prepared by heating the sample with 0.5M sodium methoxide in methanol. plos.org

Diazomethane: This reagent reacts rapidly and quantitatively with carboxylic acids at room temperature to form methyl esters. aocs.org It is particularly useful for small-scale preparations, although it is a toxic and explosive substance requiring careful handling. aocs.org

These derivatization techniques are essential for the quantitative analysis of fatty acid profiles in biological samples, allowing researchers to study the metabolism and incorporation of specific octadecatrienoate isomers. kosfaj.orgacs.org

Table 2: Common Methods for Preparing Fatty Acid Methyl Esters (FAMEs)

| Method | Reagent | Conditions | Application Example | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | Boron Trifluoride (BF₃) in Methanol | Room temperature for 30 min | Methylation of CLA from pork by-products | kosfaj.org |

| Base-Catalyzed | Sodium Methoxide (NaOCH₃) in Methanol | 50-55°C for 15-60 min | FAME preparation from plant oils and hydrolyzates | acs.orgplos.org |

| Diazomethane | Diazomethane (CH₂N₂) in Ether | Room temperature | General preparation of methyl esters from free fatty acids | aocs.org |

Isotopic Labeling Approaches for Metabolic Tracing and Mechanistic Studies

Isotopic labeling is a powerful tool for tracing the metabolic fate of fatty acids and elucidating the mechanisms of their formation and conversion in biological systems. This involves replacing one or more atoms in the molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

For conjugated linolenic acids, isotopic labeling studies have provided significant insights. For example, to investigate the biosynthesis of conjugated linoleic acid (CLA) isomers, linoleic acid has been incubated with ruminal bacteria in a deuterium oxide (D₂O) enriched buffer. nih.gov Using mass spectrometry, researchers could demonstrate that the formation of cis-9, trans-11 CLA involved the incorporation of a deuterium atom, shedding light on the reaction mechanism. nih.gov

Similarly, deuterated fatty acids have been administered to human subjects to track their conversion to CLA. nih.govresearchgate.net In one study, deuterium-labeled 11-trans-octadecenoate was found to be converted to deuterium-labeled cis-9, trans-11 CLA, confirming the role of the Δ9-desaturase enzyme in this pathway in humans. nih.govresearchgate.net

The synthesis of these labeled compounds is a critical first step. taylorfrancis.com Deuterated γ-linolenic acid, for example, has been synthesized to study its metabolism and cytotoxicity. rsc.org Commercially, companies provide stable isotope-labeled standards, including various deuterated and ¹³C-labeled linolenic acid isomers, which can serve as precursors or analytical standards in metabolic research. otsuka.co.jp These labeled compounds, when used in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS), allow for the precise tracking and quantification of metabolic products. researchgate.net

Table 3: Applications of Isotopic Labeling in Conjugated Fatty Acid Research

| Isotope | Labeled Compound | Research Goal | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|---|

| Deuterium (²H) | Linoleic Acid (in D₂O) | Investigate CLA formation mechanism in rumen bacteria | Mass Spectrometry | 9,11-CLA isomers are formed via a mechanism involving hydrogen abstraction. | nih.gov |

| Deuterium (²H) | 11-trans-octadecenoate | Trace conversion to CLA in humans | GC-MS | Confirmed endogenous synthesis of CLA via Δ9-desaturase. | nih.govresearchgate.net |

| Deuterium (²H) | γ-Linolenic Acid | Assess metabolism and cytotoxicity | Raman Imaging, Cell-based assays | Deuteration suppressed metabolism and altered biological activity. | rsc.org |

| Carbon-13 (¹³C) | Linolenic Acid | Available as a standard for metabolic studies | GC-MS | Used as an internal standard for quantitative analysis. | otsuka.co.jpresearchgate.net |

Comparative and Evolutionary Aspects of 9,11,15 Octadecatrienoate

Phylogenetic Distribution of 9,11,15-Octadecatrienoate Biosynthesis Pathways across Organisms

The biosynthesis of this compound and other conjugated linolenic acids is not widespread across all organisms but is rather concentrated in specific plant species. These specialized fatty acids are produced by enzymes called conjugases, which are homologs of the FAD2 (fatty acid desaturase 2) enzymes responsible for producing regular linoleic acid. nih.gov

The primary pathway for the synthesis of many conjugated linolenic acids, including punicic acid (a geometric isomer of this compound), involves the conversion of linoleic acid. jscimedcentral.com This conversion is catalyzed by a specific bifunctional fatty acid conjugase/desaturase (FADX) enzyme. nih.gov This enzyme transforms the Δ12-double bond of linoleic acid into conjugated double bonds. nih.gov

The distribution of these conjugase enzymes and the resulting conjugated fatty acids is found in a variety of plant seeds. For instance, punicic acid is abundant in pomegranate (Punica granatum) and snake gourd (Trichosanthes kirilowii) seeds. nih.gov Other isomers, such as α-eleostearic acid and catalpic acid, are found in tung (Aleurites fordii), bitter gourd (Momordica charantia), and catalpa (Catalpa bignonoides and Catalpa ovata) seeds. nih.gov Interestingly, each plant species typically accumulates a single, specific isomer of conjugated linolenic acid. jscimedcentral.com

While prominent in certain plants, conjugated fatty acids like conjugated linoleic acid (CLA), which can be formed from the metabolism of CLnAs, are also found in products from ruminant animals, such as milk and meat. researchgate.netmedwinpublishers.com This is a result of biohydrogenation of dietary fatty acids by bacteria in the rumen. medwinpublishers.com

Below is an interactive data table summarizing the distribution of key conjugated linolenic acid isomers in various plant species.

| Plant Species | Common Name | Conjugated Linolenic Acid Isomer |

| Punica granatum | Pomegranate | Punicic acid nih.gov |

| Trichosanthes kirilowii | Snake Gourd | Punicic acid nih.gov |

| Momordica charantia | Bitter Gourd | α-Eleostearic acid nih.gov |

| Aleurites fordii | Tung Tree | α-Eleostearic acid nih.gov |

| Catalpa bignonoides | Southern Catalpa | Catalpic acid nih.gov |

| Catalpa ovata | Chinese Catalpa | Catalpic acid nih.gov |

Evolutionary Significance of Conjugated Fatty Acids in Plant Defense or Other Biological Functions

The evolution of conjugated fatty acids, including this compound and its isomers, is strongly linked to plant defense mechanisms. These compounds serve as potent protective agents against a range of biotic stresses, such as herbivory and pathogen attacks. oup.comnih.gov

Upon attack by herbivores, plants can release a variety of volatile organic compounds that act as chemical signals to attract natural enemies of the herbivores, a phenomenon known as indirect defense. tandfonline.comtandfonline.com Fatty acid-amino acid conjugates (FACs), which can be derived from linolenic acid, are recognized by plants as elicitors, triggering the release of these defensive volatiles. tandfonline.com The specificity of this response suggests a co-evolutionary relationship between plants and insects.

The antimicrobial properties of free fatty acids and their derivatives are also a crucial aspect of direct plant defense. nih.gov When plant cell membranes are damaged by pathogens, polyunsaturated fatty acids are released and can be converted into various defense compounds, including oxylipins. nih.govnih.gov The structural features of these fatty acids, such as the presence and configuration of double bonds, are critical for their antimicrobial activity. nih.gov

The Fatty Acid Desaturase 2 (FAD2) gene family, from which the conjugases that produce conjugated fatty acids evolved, shows extreme functional diversity. oup.com This diversity allows for the production of a wide array of unusual fatty acids with various biological activities, including roles in defense. oup.com The evolution of these specialized metabolic pathways from primary fatty acid modification highlights the adaptive advantage of chemical diversity in plant-environment interactions. oup.com

The table below details the evolutionary significance and biological functions of conjugated fatty acids in the context of plant defense.

| Biological Function | Mechanism | Significance |

| Indirect Defense | Elicitation of volatile organic compounds that attract predators/parasitoids of herbivores. tandfonline.comtandfonline.com | Enhances plant survival by reducing herbivore pressure through tritrophic interactions. |

| Direct Defense | Antimicrobial and antifungal activity against various pathogens. nih.gov | Provides a direct chemical barrier to infection and colonization by microorganisms. |

| Signaling Molecules | Act as signaling molecules in plant defense pathways, such as the jasmonic acid pathway. nih.gov | Mediate and regulate the plant's immune response to biotic and abiotic stresses. |

| Metabolic Diversification | Evolution of specialized enzymes (conjugases) from the FAD2 gene family allows for the production of novel defense compounds. oup.com | Increases the chemical arsenal (B13267) of the plant, allowing for adaptation to a wider range of threats. |

Future Directions and Emerging Research Avenues for 9,11,15 Octadecatrienoate

Unexplored Biological Functions and Molecular Targets

The biological activities of many polyunsaturated fatty acids are intrinsically linked to the specific configuration of their double bonds. Therefore, it is plausible that 9,11,15-octadecatrienoate possesses unique biological functions and interacts with distinct molecular targets compared to its more studied isomers. Future research should systematically explore these possibilities.

A promising starting point is the investigation of its potential as a modulator of key cellular signaling pathways. For instance, in-silico molecular docking studies have been conducted on the methyl ester of the related 9,12,15-octadecatrienoic acid, suggesting its potential to interact with and inhibit critical proteins in disease pathways, such as caspase-3, which is central to apoptosis. texilajournal.comtexilajournal.com Similar computational approaches could be applied to this compound to generate hypotheses about its potential molecular targets, which can then be validated through in vitro binding assays and cell-based functional studies.

Furthermore, derivatives of octadecatrienoic acid have been shown to interact with important receptors like peroxisome proliferator-activated receptors (PPARs). For example, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid, a derivative of a related isomer, has been identified as a PPARγ activator, inducing adipogenesis and glucose uptake in adipocytes. nih.gov It is conceivable that this compound or its metabolites could also act as ligands for PPARs or other nuclear receptors, thereby influencing metabolic regulation. Future studies should include screening this compound against a panel of nuclear receptors and other known fatty acid sensors to uncover novel bioactivities.

The potential anti-inflammatory and anti-cancer properties, which are well-documented for isomers like α-eleostearic acid, warrant thorough investigation for this compound. Research has shown that related hydroxyoctadecatrienoic acids (HOTrEs) exhibit anti-inflammatory effects. nih.gov Exploring the impact of this compound on inflammatory pathways, such as those mediated by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, could reveal novel therapeutic potential.

Integration with Systems Biology Approaches (e.g., Multi-omics Data Integration)

The advent of systems biology and multi-omics technologies offers a powerful lens through which to explore the role of this compound in a broader biological context. d-nb.info Untargeted lipidomics and metabolomics studies of various organisms, from microalgae to fungi and plants, have successfully identified a wide array of fatty acids and their derivatives, including various octadecatrienoic acid isomers. nih.govnih.govfrontiersin.org

Future research should leverage these multi-omics approaches to specifically search for the presence and modulation of this compound under different physiological and pathological conditions. For example, a multi-omics approach was used to understand the physiology of the halophile fungus Aspergillus sydowii, which revealed changes in the abundance of various unsaturated C18 fatty acids under different salt concentrations. nih.gov Similar studies could reveal the metabolic pathways in which this compound is involved and how its levels correlate with changes in the transcriptome, proteome, and other metabolites.

Integrating data from these different "omic" layers can help to construct comprehensive network models, illustrating the interactions of this compound with genes, proteins, and other molecules. This could lead to the identification of novel biomarkers for health and disease and provide a deeper understanding of the compound's physiological relevance. The NASA Twins Study, for instance, utilized a multi-scale omics approach to profile astronauts, which included the analysis of long-chain fatty acid metabolism, highlighting the power of this integrated approach in understanding lipid dynamics in response to environmental changes. d-nb.info

Development of Advanced Methodologies for In Situ and Real-Time Analysis

A significant challenge in studying specific fatty acid isomers is the difficulty in distinguishing and quantifying them within complex biological matrices. The development of advanced analytical methodologies is therefore crucial for advancing our understanding of this compound.

Current gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods, often coupled with mass spectrometry (MS), have been optimized for the separation of various C18 fatty acid isomers. oup.comresearchgate.netmdpi.com However, specific methods tailored for the accurate identification and quantification of the 9,11,15-isomer are needed. This includes the development of specific chromatographic conditions and the use of synthesized, high-purity standards for unambiguous identification.

Looking forward, there is a need for techniques that allow for the in situ and real-time analysis of this compound within living cells and tissues. This would provide invaluable insights into its subcellular localization, trafficking, and dynamic changes in response to various stimuli. Techniques such as hyperspectral stimulated Raman scattering (SRS) microscopy, which has been used to visualize unsaturated lipids in living cells, could potentially be adapted for this purpose. Furthermore, the development of fluorescently tagged analogs of this compound could enable its visualization and tracking through live-cell imaging.

The development of "aldehydomics," an untargeted trapping and analysis of reactive carbonyl compounds, demonstrates a sophisticated approach to capturing and identifying lipid-derived metabolites in complex environments like the intestinal lumen. mdpi.com A similar targeted approach could be developed to specifically capture and analyze metabolites of 9,11,15-octadecatrienoic acid.

Biotechnological Applications and Strain Engineering for Enhanced Production in Research Contexts

The limited availability of pure this compound is a major bottleneck for its comprehensive study. While it may be present in some natural sources, its isolation in sufficient quantities and purity is challenging. Biotechnological production through engineered microorganisms presents a promising avenue to overcome this limitation.

Research has demonstrated the successful production of related hydroxy and dihydroxy octadecatrienoic acids using recombinant E. coli expressing enzymes like lipoxygenase (LOX) and diol synthase. plos.orgresearchgate.net For instance, recombinant E. coli has been used for the stereoselective production of 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) from α-linolenic acid. plos.org This provides a strong proof-of-concept for engineering microbial strains to produce specific isomers of octadecatrienoic acid.

Future research should focus on identifying and characterizing the enzymes responsible for the synthesis of this compound in organisms where it is naturally found, such as certain microalgae. core.ac.ukresearchgate.net Once identified, the corresponding genes can be introduced into robust industrial microbial hosts like Saccharomyces cerevisiae or Yarrowia lipolytica. These hosts can be further metabolically engineered to enhance the precursor supply (e.g., α-linolenic acid) and channel it towards the desired product, this compound. The principles of strain engineering, which have been successfully applied to increase the production of various bio-based molecules, can guide these efforts. nih.gov